(S)-Bendroflumethiazide

Description

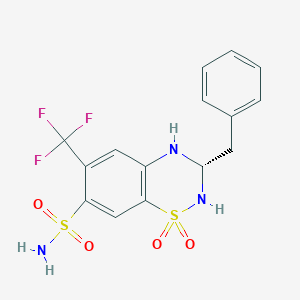

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWIHXWEUNVBIY-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424975 | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245935-40-3 | |

| Record name | Bendroflumethiazide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1245935403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHEBI:59244 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENDROFLUMETHIAZIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G2L3JUW5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Evolution of Thiazide Diuretics and the Discovery of Bendroflumethiazide

Antecedents in Sulfonamide Chemistry and Carbonic Anhydrase Inhibition

The modern era of oral diuretics commenced with an accidental discovery related to sulfonamide compounds. In the late 1930s and 1940s, it was observed that the antibacterial agent sulfanilamide (B372717) induced metabolic acidosis due to an increased urinary excretion of bicarbonate. nih.gov This diuretic effect was a side effect of its primary antibacterial function.

Subsequent research, notably by scientists like Robert Pitts, revealed that this diuretic action was due to the inhibition of an enzyme known as carbonic anhydrase in the renal tubules. researchgate.net Carbonic anhydrase is crucial for the reabsorption of sodium bicarbonate from the kidneys back into the bloodstream. nih.gov By inhibiting this enzyme, sulfanilamide caused more sodium and bicarbonate to be excreted in the urine, taking water with them.

This finding sparked a new direction in diuretic research. Scientists began to synthesize and test other sulfonamide derivatives with the specific goal of enhancing this diuretic effect. The first major success from this line of inquiry was Acetazolamide, marketed in 1954 as a specific carbonic anhydrase inhibitor. nih.gov However, the utility of early carbonic anhydrase inhibitors was limited because they primarily caused the excretion of sodium bicarbonate, which could lead to metabolic acidosis with chronic use. The true goal was to develop a "saluretic" agent—a drug that would increase the excretion of sodium chloride (salt) rather than sodium bicarbonate, offering a more balanced and effective diuretic action for conditions like edema and the newly recognized problem of hypertension. researchgate.net

Pioneering Research and Key Scientists in Thiazide Development

The quest for a potent saluretic agent led to a focused research program at the Merck Sharp & Dohme Research Laboratories in the 1950s. A team of chemists and pharmacologists systematically modified the sulfonamide structure to dissociate the carbonic anhydrase inhibitory activity from the desired saluretic effect.

This pioneering work was led by a group of distinguished scientists:

Karl H. Beyer: A pharmacologist who established the renal clearance methodologies necessary to evaluate and identify compounds with the desired saluretic properties.

James M. Sprague: An organic chemist who directed the chemical search for sulfa compounds that could promote the excretion of salt.

Frederick C. Novello: An organic chemist credited with the first synthesis of chlorothiazide (B1668834), the parent compound of the thiazide class.

John E. Baer: A pharmacologist who worked alongside Beyer in characterizing the physiological effects of these new compounds.

Their collaborative efforts led to a breakthrough with the synthesis of Chlorothiazide in 1957. This compound was the first in the new class of benzothiadiazine diuretics, which became known as thiazides. Chlorothiazide effectively inhibited the reabsorption of sodium and chloride in the distal convoluted tubule of the nephron, producing the desired saluretic and diuretic effect with less impact on bicarbonate excretion compared to earlier carbonic anhydrase inhibitors. Its introduction in 1958 revolutionized the treatment of edema and provided the first safe and effective oral medication for hypertension. In recognition of their monumental contribution to public health, the team of Beyer, Sprague, Novello, and Baer received a special Public Health Award from the prestigious Lasker Foundation in 1975.

| Scientist | Contribution | Affiliation |

|---|---|---|

| Karl H. Beyer | Pharmacological evaluation and methodology development | Merck Sharp & Dohme |

| James M. Sprague | Directed the chemical synthesis program | Merck Sharp & Dohme |

| Frederick C. Novello | First to synthesize Chlorothiazide | Merck Sharp & Dohme |

| John E. Baer | Characterized the physiological effects of new compounds | Merck Sharp & Dohme |

Emergence of Bendroflumethiazide (B1667986) within the Thiazide Class

Following the successful launch of Chlorothiazide and its successor Hydrochlorothiazide (B1673439) (1959), research continued to refine the benzothiadiazine structure to create even more potent derivatives. nih.gov This effort led to the development of Bendroflumethiazide. Patented in 1958 and approved for medical use in 1960, Bendroflumethiazide represented a significant advancement in potency. wikipedia.org

Chemically, Bendroflumethiazide is distinguished by specific substitutions on the core benzothiadiazine ring system. It is formally named 3-Benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide. nih.gov The key structural modifications compared to its predecessors include the addition of a benzyl (B1604629) group at the 3-position and a trifluoromethyl group at the 6-position. These changes resulted in a compound that was significantly more potent on a weight-for-weight basis than earlier thiazides.

The emergence of Bendroflumethiazide was a direct result of the structure-activity relationship studies that flourished after the initial discovery of Chlorothiazide. nih.gov Scientists were rapidly exploring how different chemical groups attached to the thiazide nucleus would affect diuretic activity, duration of action, and potency. Bendroflumethiazide, with its high potency, quickly became an important option within the expanding class of thiazide diuretics for the treatment of hypertension and edema. patsnap.com

| Compound | Year of Introduction/Approval | Key Feature |

|---|---|---|

| Acetazolamide | 1954 | Prototypical carbonic anhydrase inhibitor nih.gov |

| Chlorothiazide | 1958 | First thiazide diuretic frontiersin.org |

| Hydrochlorothiazide | 1959 | More potent successor to Chlorothiazide nih.gov |

| Bendroflumethiazide | 1960 | Highly potent thiazide derivative nih.govwikipedia.org |

Enantioselective Chemical Synthesis of S Bendroflumethiazide and Analogues

General Synthetic Pathways for Bendroflumethiazide (B1667986)

The traditional synthesis of racemic Bendroflumethiazide involves the condensation of 5-trifluoromethyl-2,4-disulfamoylaniline with phenylacetaldehyde. gpatindia.com This method produces a racemic mixture of (R)- and (S)-Bendroflumethiazide, which then requires separation to isolate the desired enantiomer.

More recent and efficient methods focus on the construction of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide core. One such approach involves a transition-metal-free cyclization and dehydration reaction between 2-aminobenzenesulfonamides and N,N-dimethylformamide derivatives, promoted by potassium bisulfate (KHSO₄). tandfonline.com This method provides a convenient route to various benzothiadiazine 1,1-dioxides in moderate to excellent yields. tandfonline.com

Another general strategy involves the reaction of 2-aminobenzamides or 2-aminobenzenesulfonamides with various aldehydes. This can be catalyzed by different systems, including earth-abundant metals like manganese, to achieve dehydrogenative annulation. chromatographyonline.com These pathways provide the foundational chemistry upon which enantioselective methods are built.

Strategies for Enantioselective Synthesis of this compound

Achieving high enantioselectivity in the synthesis of this compound has been a significant area of research. Key strategies include the use of chiral catalysts and the chromatographic resolution of racemic mixtures.

Catalytic Asymmetric Synthesis:

A notable advancement in the asymmetric synthesis of the benzothiadiazine scaffold involves a domino reaction catalyzed by a chiral scandium complex. Zhou et al. developed a process using a scandium(III) triflate (Sc(OTf)₃) and a chiral Pybox ligand. chim.itmdpi.com This domino reaction consists of an imine formation from an aldehyde and 2-aminobenzenesulfonamide, followed by an intramolecular amination. chim.it This method yields chiral 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides with moderate to high yields and enantioselectivities. chim.itmdpi.com

Another powerful strategy employs chiral phosphoric acids as Brønsted acid catalysts. List and co-workers demonstrated a one-step synthesis of various benzo(thia)diazine pharmaceuticals, including the (R)-enantiomer of Bendroflumethiazide, with excellent enantioselectivities. scispace.com This approach highlights the utility of organocatalysis in constructing chiral aminals, which are key intermediates in the formation of the final product. scispace.com

Table 1: Catalytic Enantioselective Synthesis of Bendroflumethiazide Analogues

| Catalytic System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Sc(OTf)₃ / Chiral Pybox ligand | Aldehydes, 2-Aminobenzenesulfonamide | 3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides | 60-88% | 36-93% | chim.itmdpi.com |

| Chiral Phosphoric Acid | Aldehydes, Sulfonamides | Benzo(thia)diazine pharmaceuticals | High | Excellent | scispace.com |

Chiral Chromatographic Resolution:

For cases where a racemic mixture is synthesized, high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used method for separating the enantiomers. Various CSPs have been shown to be effective in resolving racemic Bendroflumethiazide.

One such CSP is based on teicoplanin, a macrocyclic glycopeptide, commercially known as CHIROBIOTIC® T. This column can effectively separate the enantiomers of Bendroflumethiazide under specific mobile phase conditions. sigmaaldrich.com Other studies have reported the use of β-cyclodextrin-based CSPs for the separation of Bendroflumethiazide and other thiazide diuretic enantiomers. patsnap.com Furthermore, chiral polyacrylamides have been used as adsorbents in liquid chromatography to obtain the enantiomers of Bendroflumethiazide in high optical purity on a semipreparative scale. nih.gov

Table 2: HPLC Conditions for Chiral Resolution of Bendroflumethiazide

| Chiral Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|

| Astec® CHIROBIOTIC® T | Water/Ethanol (70:30) | 1 mL/min | UV, 215 nm | sigmaaldrich.com |

| β-Cyclodextrin | Not specified | Not specified | Not specified | patsnap.com |

| Chiral Polyacrylamides | Not specified | Not specified | Not specified | nih.gov |

Synthesis of Structural Analogues and Derivatives for Mechanistic Elucidation

The synthesis of structural analogues of Bendroflumethiazide is crucial for understanding its structure-activity relationship (SAR) and for discovering new therapeutic applications. Research has focused on modifying various positions of the benzothiadiazine 1,1-dioxide scaffold.

A significant area of investigation has been the synthesis of 7-phenoxy-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides. nih.govnih.gov These analogues have been evaluated as positive allosteric modulators of AMPA receptors. nih.govnih.gov The synthetic route to these compounds often involves a Chan-Lam coupling reaction between the corresponding 7-hydroxy intermediate and a substituted phenylboronic acid, catalyzed by copper(II) acetate (B1210297). nih.gov

Further modifications have included the introduction of various alkyl substituents at the 2, 3, and 4-positions of the 7-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide core. acs.org These studies have provided insights into how different substituents influence the compound's activity as an AMPA receptor potentiator. acs.org For instance, it was found that a methyl group at the 3-position can direct the binding mode of the molecule. acs.org

The synthesis of these diverse analogues allows for a detailed exploration of the pharmacophore and helps in the design of new molecules with improved potency and selectivity for their biological targets.

Molecular Structure and Stereochemical Considerations of S Bendroflumethiazide

Chemical Nomenclature and Core Benzothiadiazine Structure

(S)-Bendroflumethiazide is a chiral molecule belonging to the thiazide class of sulfonamides. nih.gov Its systematic IUPAC name is (3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide. The compound is also known by various synonyms, including Bendrofluazide. nih.govmedkoo.com

The core of the molecule is a benzothiadiazine ring system. cymitquimica.com Specifically, it is a 2H-1,2,4-benzothiadiazine-7-sulfonamide, 3,4-dihydro-1,1-dioxide derivative. cymitquimica.com This heterocyclic structure is substituted at several positions. A trifluoromethyl group is attached at the 6-position, and a benzyl (B1604629) group is located at the 3-position. nih.gov The presence of the sulfonamide group (-SO₂NH₂) at the 7-position is a characteristic feature of thiazide diuretics. nih.gov

The chemical structure of Bendroflumethiazide (B1667986) gives rise to its specific physicochemical properties. It is a white to cream-colored, finely divided crystalline powder. nih.gov It is practically insoluble in water, chloroform, and ether. nih.gov

Table 1: Chemical Identifiers for Bendroflumethiazide

| Identifier | Value |

|---|---|

| IUPAC Name | 3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide nih.gov |

| CAS Number | 73-48-3 (for the racemate) nih.gov |

| Molecular Formula | C₁₅H₁₄F₃N₃O₄S₂ nih.gov |

| Molecular Weight | 421.4 g/mol nih.gov |

| InChI Key | HDWIHXWEUNVBIY-UHFFFAOYSA-N (for the racemate) nih.gov |

Stereochemical Purity and Enantiomeric Characterization of this compound

Bendroflumethiazide possesses a single stereocenter at the C3 position of the benzothiadiazine ring, where the benzyl group is attached. fda.gov This gives rise to two enantiomers: this compound and (R)-Bendroflumethiazide. chemspider.com Commercially, Bendroflumethiazide is often available as a racemic mixture, meaning it contains equal amounts of both the (S) and (R) enantiomers. fda.gov

The separation and characterization of these enantiomers are crucial for understanding their distinct biological activities. High-performance liquid chromatography (HPLC) is a primary technique used for the enantiomeric separation of Bendroflumethiazide. patsnap.comresearchgate.net Chiral stationary phases (CSPs) are often employed for this purpose. For instance, a CHIROBIOTIC T column has been successfully used to separate the enantiomers of Bendroflumethiazide. Another approach involves the use of a conventional C18 column with a chiral reagent added to the mobile phase. patsnap.com

The enantiomeric purity of a sample is a critical quality attribute. For example, in the analysis of related chiral compounds, methods have been validated to detect the S-isomer as an impurity in a sample of the R-isomer, with detection limits as low as 0.1 µg/mL. researchgate.net The development of such sensitive analytical methods is essential for the quality control of enantiomerically pure formulations.

Conformational Analysis and Stereoselective Interactions

The three-dimensional conformation of this compound and its interactions are key to its chemical behavior. The benzothiadiazine ring is not planar, and the substituents can adopt various spatial arrangements. The conformation of the molecule can be influenced by its environment, such as the solvent. nih.gov

Studies on the crystal structure of Bendroflumethiazide solvates have provided insights into its molecular conformation and intermolecular interactions. nih.gov Hirshfeld surface analysis, a tool to visualize and quantify intermolecular interactions in crystal structures, has been used to investigate the packing of Bendroflumethiazide molecules with solvents like acetone (B3395972) and N,N-dimethylformamide. nih.gov This analysis helps in understanding the nature and strength of interactions such as hydrogen bonding.

The stereochemistry of this compound plays a significant role in its interactions with other chiral molecules, such as proteins. The differential interaction of enantiomers with biological targets is a fundamental concept in pharmacology. For thiazide diuretics, it is understood that their action involves binding to specific protein transporters in the kidney. While the precise stereoselective interactions of this compound with its target are a subject for further detailed biochemical investigation, it is established that enantiomers of a drug can exhibit different affinities for their binding sites.

The study of enantioselective interactions is often carried out using techniques like chiral chromatography, where the differential binding of enantiomers to a chiral stationary phase leads to their separation. researchgate.net The separation factor (α) in chiral chromatography is a measure of the difference in interaction strength between the two enantiomers and the chiral selector. For some benzothiadiazines, high separation factors have been achieved, indicating significant stereoselectivity in their interactions. researchgate.net

Molecular Mechanisms of Action of S Bendroflumethiazide

Inhibition of the Sodium-Chloride Cotransporter (NCC) in Renal Tubules.benchchem.compatsnap.com

The principal mechanism of action of (S)-Bendroflumethiazide is the inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney. patsnap.comwikipedia.org By blocking the NCC, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. patsnap.com This leads to an increased excretion of sodium, chloride, and consequently water, resulting in diuresis. patsnap.comdrugbank.com

The potency of thiazide diuretics in inhibiting the NCC follows a specific profile, with this compound being more potent than some other members of its class. nih.gov Studies have shown the following order of potency for NCC inhibition: polythiazide (B1678995) > metolazone (B1676511) > bendroflumethiazide (B1667986) > trichloromethiazide > chlorthalidone. nih.gov

This compound binds to the chloride binding site on the NCC, thereby competitively inhibiting the transport of sodium and chloride ions. wileymicrositebuilder.com The specificity of this binding is crucial for its diuretic effect. Research has identified that the central hydrophobic domain of the NCC, specifically the region encompassing transmembrane segments 8-12, contains the critical residues that determine the affinity for thiazide diuretics. physiology.org A single amino acid residue difference in transmembrane domain 11 is largely responsible for the higher affinity of thiazides for the mammalian NCC compared to the flounder NCC. physiology.org

The binding of this compound and other thiazides arrests the NCC in an outward-open conformation, which prevents the transporter from cycling through its conformational changes necessary for ion translocation across the cell membrane. nih.gov This "stuck" conformation effectively blocks its function.

The inhibition of the NCC by this compound sets off a cascade of downstream molecular events. The increased delivery of sodium to the collecting duct stimulates the sodium-potassium exchange mechanism, leading to an increase in potassium excretion. drugbank.com This can result in hypokalemia. researchgate.net

Furthermore, the inhibition of NCC can indirectly affect the reabsorption of other ions. By increasing sodium reabsorption in the collecting duct, it creates a more favorable electrochemical gradient for the secretion of potassium and hydrogen ions, which can lead to metabolic alkalosis. wileymicrositebuilder.comresearchgate.net Conversely, thiazide-induced inhibition of sodium reabsorption in the DCT leads to an enhanced reabsorption of calcium in this segment, an effect that is not fully understood but is a characteristic feature of this class of diuretics. drugbank.com The WNK-OSR1/SPAK signaling cascade is a key regulatory pathway for NCC activity, and its inappropriate activation can lead to salt-sensitive hypertension. frontiersin.org

Specificity of this compound Binding to NCC

Interaction with Calcium-Activated Potassium (KCa) Channels.drugbank.comncats.io

Beyond its primary action on the NCC, this compound is also known to interact with large-conductance calcium-activated potassium (KCa) channels, also known as BK channels. gpatindia.com This interaction is thought to contribute to its vasodilatory effects, which play a role in its antihypertensive action. drugbank.com The activation of KCa channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn causes relaxation of the muscle and vasodilation. drugbank.com

However, studies have shown a differential effect among thiazides. While hydrochlorothiazide's vasodilatory effect is significantly blocked by KCa channel blockers like charybdotoxin, the action of bendroflumethiazide appears to be unaffected, suggesting a lesser role or a different mechanism of KCa channel interaction for this compound in vasodilation. researchgate.net

Differential Effects on Carbonic Anhydrase Isoforms.nih.govpharmacompass.com

Thiazide diuretics, including this compound, are structurally derived from sulfonamides and can exhibit inhibitory activity against various isoforms of carbonic anhydrase (CA). gpatindia.comnih.gov Carbonic anhydrases are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov

While the primary diuretic effect of this compound is independent of carbonic anhydrase inhibition, its interaction with these enzymes can contribute to some of its other physiological effects. nih.govpharmacompass.com The inhibition of carbonic anhydrase can lead to a slight increase in bicarbonate excretion. hpra.ie

Different thiazide diuretics and other sulfonamide-based drugs exhibit varying affinities for the twelve human carbonic anhydrase isoforms. nih.govplos.org For instance, chlorothiazide (B1668834) has a marked carbonic anhydrase inhibiting activity, which can lead to suppressed proximal tubule reabsorption. nih.gov In contrast, bendroflumethiazide is considered to have minimal inhibitory effects on carbonic anhydrase. researchgate.netnih.gov

Studies have shown that while many sulfonamide diuretics are weak inhibitors of the well-known CA II isoform, they can significantly inhibit other isoforms that are involved in various physiological processes. rsc.org For example, indapamide (B195227) has been shown to bind to CA II in a unique manner compared to other CA inhibitors. rsc.org The affinity of these drugs for different CA isoforms can vary significantly with minor structural changes. nih.gov

Table 1: Comparative Inhibitory Activity of Selected Sulfonamides on Carbonic Anhydrase Isoforms This table is for illustrative purposes and represents a summary of findings from multiple sources. Specific Ki values can vary between studies.

| Compound | Target CA Isoforms (with notable inhibition) |

|---|---|

| This compound | hCAII, hCAIX, hCAXII who.int |

| Hydrochlorothiazide (B1673439) | hCAII, hCAIX, hCAXII who.int |

| Chlorothiazide | hCAII, hCAIX, hCAXII who.int |

| Indapamide | CA VII, IX, XII, XIII rsc.org |

| Acetazolamide | Potent inhibitor of multiple CAs, including CA II nih.gov |

| Dichlorphenamide | Potent inhibitor of multiple CAs rsc.org |

Comparative Analysis of Carbonic Anhydrase Inhibition with Other Thiazides and Sulfonamides

Unresolved Molecular Pathways of Antihypertensive Action

While the diuretic action of this compound via inhibition of the Na-Cl cotransporter (NCC) in the renal distal convoluted tubules is well-established, its complete antihypertensive mechanism remains a subject of ongoing investigation. drugbank.compatsnap.comsheba.co.ilfda.gov It is widely acknowledged that the reduction in blood pressure from thiazide diuretics is not solely attributable to their diuretic activity. drugbank.comnih.gov The long-term antihypertensive effect appears to involve additional vascular mechanisms that lead to vasodilation and a decrease in peripheral resistance. drugbank.compatsnap.comahajournals.org However, the precise molecular pathways governing these vascular effects are not fully elucidated.

Several hypotheses have been proposed to explain the non-diuretic, vasodilatory actions of thiazides, although their specific relevance to this compound is sometimes debated or less clear compared to other drugs in its class, such as hydrochlorothiazide.

Key Investigated Pathways:

Activation of Calcium-Activated Potassium (KCa) Channels: One prominent theory suggests that thiazides cause vasodilation by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells. drugbank.comsheba.co.il Opening these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. This reduces calcium influx, promoting muscle relaxation and vasodilation.

Inhibition of Carbonic Anhydrase: Another proposed mechanism is the inhibition of carbonic anhydrase in vascular tissue. drugbank.comahajournals.orgnih.gov Research suggests that inhibiting this enzyme in vascular smooth muscle cells can lead to an increase in intracellular pH (alkalinization), which in turn activates KCa channels and causes vasorelaxation. ahajournals.orgnih.gov However, studies have shown that this compound has minimal inhibitory effects on carbonic anhydrase compared to hydrochlorothiazide. ahajournals.orgnih.gov This has led to conflicting views on the importance of this pathway for this compound's specific antihypertensive action.

Prostacyclin Biosynthesis: Some research has pointed towards a potential role for increased prostacyclin (PGI2) production. nih.gov A study observed that treatment with bendroflumethiazide increased plasma levels of 6-oxo-PGF1 alpha, a stable metabolite of prostacyclin. nih.gov Since prostacyclin is a potent vasodilator, this increase could contribute to the reduction in peripheral resistance. nih.gov

Research into the direct vascular effects of thiazides has yielded results that highlight the complexity of these unresolved pathways. For instance, comparative studies have shown significant differences in the vasorelaxant properties of bendroflumethiazide and hydrochlorothiazide, suggesting that the underlying mechanisms may differ between molecules within the same drug class.

Table 1: Comparative Vascular Effects of Thiazide Diuretics

| Feature | This compound | Hydrochlorothiazide | Key Finding | Source |

| Relaxation of Noradrenaline-Induced Tone | 16 ± 8% | 74 ± 12% | Hydrochlorothiazide shows significantly greater vasorelaxant effect. | ahajournals.orgnih.gov |

| Effect of KCa Channel Blocker (Charybdotoxin) | Unaffected | Blocked | The vasorelaxant action of hydrochlorothiazide is dependent on KCa channels, while that of bendroflumethiazide is not. | ahajournals.orgnih.gov |

| Effect on Intracellular pH (pHi) | Small increase (0.06 ± 0.03) | Significant increase (0.21 ± 0.04) | Hydrochlorothiazide causes intracellular alkalinization, linked to KCa channel activation; bendroflumethiazide has a much smaller effect. | ahajournals.orgnih.gov |

| Carbonic Anhydrase Inhibition | Minimal | Significant | The vasodilator effect of hydrochlorothiazide is linked to its carbonic anhydrase inhibitory activity, a property largely absent in bendroflumethiazide. | ahajournals.orgnih.gov |

The investigation into the role of prostacyclin provides another potential, yet not fully confirmed, avenue for the antihypertensive action of this compound.

Table 2: Research Findings on this compound and Prostacyclin

| Study Design | Parameter Measured | Result | Implication | Source |

| Within-patient randomized, double-blind, crossover study | Plasma levels of 6-oxo-PGF1 alpha (stable prostacyclin product) | Increased after both 3 days and 10 weeks of therapy. | The antihypertensive effect of bendroflumethiazide may be partly mediated by an increase in the biosynthesis of the vasodilator prostacyclin. | nih.gov |

Metabolic Fate and Biotransformation Pathways of S Bendroflumethiazide

Identification and Characterization of Major Metabolites

Research has led to the identification of three main metabolites of bendroflumethiazide (B1667986) in human urine. dshs-koeln.de The identification process involved comparing the retention times and mass spectrometry data of the metabolites with the parent drug. dshs-koeln.de

The major metabolites identified are:

4-aminotrifluoromethylbenzendisulfonamide (ATFB) dshs-koeln.de

Hydroflumethiazide (B1673452) (HFMS) dshs-koeln.de

3-4 deshydroflumethiazide dshs-koeln.de

Studies have shown that after administration, the parent drug and these three metabolites can be detected in urine for up to 50 hours. dshs-koeln.de The concentration of the parent drug, bendroflumethiazide, in urine is significantly higher (10 to 50 times) than that of the metabolite ATFB 24 hours after intake. dshs-koeln.de The metabolites are primarily excreted within the first 12 hours after the drug is taken, with significant concentrations remaining for up to 28 hours. dshs-koeln.de

Table 1: Major Metabolites of (S)-Bendroflumethiazide

| Metabolite Name | Abbreviation | Key Characteristics |

| 4-aminotrifluoromethylbenzendisulfonamide | ATFB | A primary metabolite detected in urine. dshs-koeln.de |

| Hydroflumethiazide | HFMS | Detected at a few time points in urine. dshs-koeln.de It is itself a thiazide diuretic. chromatographyonline.comdrugbank.comwikipedia.org |

| 3-4 deshydroflumethiazide | A metabolite with a distinct excretion profile. dshs-koeln.de |

Enzymatic Systems Involved in Biotransformation

While specific enzymatic pathways for this compound are not extensively detailed in the provided search results, the metabolism of many drugs is largely carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov For thiazide diuretics in general, the liver is the primary site of metabolism. chromatographyonline.com For instance, enzymes like CYP3A4 are known to be involved in the biotransformation of a vast number of therapeutic drugs. nih.gov It is plausible that similar enzymatic systems are involved in the metabolism of bendroflumethiazide, although direct evidence is not provided in the search results. Further research would be needed to elucidate the specific enzymes responsible for the formation of its metabolites.

Elucidation of Metabolic Pathways

The metabolic transformation of this compound leads to the formation of its identified metabolites through distinct pathways.

Formation of 4-aminotrifluoromethylbenzendisulfonamide (ATFB): Bendroflumethiazide can undergo hydrolysis to form 5-trifluoromethyl-2,4-disufamoyl-aniline (TFSA) and phenylacetaldehyde. chromatographyonline.com ATFB is a related sulfonamide derivative. dshs-koeln.de

Formation of Hydroflumethiazide (HFMS): Under certain conditions, the intermediate TFSA can react with formaldehyde (B43269) to produce hydroflumethiazide. chromatographyonline.com Formaldehyde can be a degradation product of certain pharmaceutical excipients. chromatographyonline.com Hydroflumethiazide is also a known thiazide diuretic. drugbank.comwikipedia.org

Formation of 3-4 deshydroflumethiazide: This metabolite is formed through a dehydrogenation reaction, as suggested by its name. dshs-koeln.de

The excretion profiles of these metabolites have been studied, with ATFB and 3-4 deshydroflumethiazide showing substantial excretion within the first 12 hours post-administration. dshs-koeln.de The detection of hydroflumethiazide has been noted to be more sporadic in urine samples. dshs-koeln.de

Advanced Analytical Methodologies for S Bendroflumethiazide Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are central to the analysis of (S)-Bendroflumethiazide, offering high-resolution separation for both purity determination and quantitative measurement. srce.hr These techniques are indispensable for pharmacokinetic studies, bioequivalence/bioavailability assessments, and doping control. srce.hr

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a versatile and reproducible technique for the analysis of Bendroflumethiazide (B1667986), often in combination with other drugs like Nadolol. ijsred.comiajps.com Reversed-phase HPLC (RP-HPLC) is a commonly employed mode, providing precise, reliable, and robust quantitative analysis. ijsred.comiajps.com

Method development often involves optimizing the mobile phase composition to achieve efficient separation. Typical mobile phases consist of solvents like methanol (B129727) and acetonitrile (B52724). ijsred.comiajps.com For instance, a combination of methanol and acetonitrile in an 85:15 v/v ratio has been successfully used. ijarmps.org Another method utilized a mobile phase of 0.1% orthophosphoric acid and acetonitrile in a 20:80 ratio. impactfactor.org The stationary phase of choice is frequently a C18 column, such as Develosil ODS HG-5 RP C18 or Hypersil ODS. ijsred.comiajps.comresearchgate.net Detection is commonly performed using a UV detector at wavelengths around 258 nm or 270 nm. ijarmps.orgresearchgate.net

Validation of these HPLC methods is conducted according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, robustness, and specificity are thoroughly assessed. iajps.comijarmps.org Linearity is typically established over a specific concentration range, with correlation coefficients (R²) close to 0.999 indicating a strong linear relationship. iajps.comimpactfactor.org Accuracy is often evaluated through recovery studies, with results in the range of 99-101% being acceptable. impactfactor.org The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the method's sensitivity. For Bendroflumethiazide, LOD and LOQ have been reported as 0.1 µg/ml and 0.3 µg/ml, respectively, in one study. ijarmps.org

Table 1: Example of HPLC Method Parameters for Bendroflumethiazide Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Develosil ODS HG-5 RP C18, 15cm x 4.6mm, 5µm ijarmps.org |

| Mobile Phase | Methanol: Acetonitrile (85:15 v/v) ijarmps.org |

| Flow Rate | 1.0 ml/min ijarmps.org |

| Detection Wavelength | 258 nm ijarmps.org |

| Retention Time | ~5.861 min ijarmps.org |

Gas Chromatography (GC) Applications

Gas chromatography (GC) is another technique that has been applied to the analysis of Bendroflumethiazide. chromatographyonline.comsigmaaldrich.com It is particularly useful in the context of doping control. caymanchem.com GC methods are suitable for the quantification of Bendroflumethiazide in various samples. sigmaaldrich.com For comprehensive analysis, GC can be coupled with mass spectrometry (GC-MS), which provides structural information for identification purposes. caymanchem.com

Micellar Liquid Chromatography (MLC) for Stability Studies

Micellar Liquid Chromatography (MLC) has proven to be a valuable tool for studying the stability of Bendroflumethiazide, particularly its photodegradation. chromatographyonline.com This technique offers the advantage of direct injection of samples like pharmaceutical formulations and urine with minimal pretreatment. chromatographyonline.com A typical MLC method for Bendroflumethiazide stability studies employs a micellar mobile phase of 0.05M sodium dodecyl sulfate (B86663) (SDS) buffered at pH 3. chromatographyonline.com The separation is often carried out on a C18 reversed-phase column with UV detection at 274 nm. chromatographyonline.com

Studies using MLC have shown that Bendroflumethiazide is susceptible to degradation under the influence of light and at neutral pH. chromatographyonline.com At pH 7, the compound degrades more rapidly than at pH 3. chromatographyonline.com For instance, the peak area of Bendroflumethiazide protected from light at pH 7 decreased by 1% after 3 hours and 17.1% after 30 hours, compared to a decrease of only 0.1% and 1% at pH 3 under the same conditions. chromatographyonline.com MLC can effectively separate the parent drug from its degradation products, allowing for accurate monitoring of its stability. chromatographyonline.com

Chiral Chromatography for Enantiomeric Separation and Purity

Bendroflumethiazide possesses a chiral center, making the separation of its enantiomers, this compound and (R)-Bendroflumethiazide, a critical aspect of its analysis. patsnap.com Chiral chromatography is the primary technique for achieving this separation. While expensive chiral stationary phases based on β-cyclodextrin have been used, alternative methods have been developed to reduce costs. patsnap.com

One innovative approach involves the use of a conventional C18 column with a chiral reagent added to the mobile phase. patsnap.com A specific method utilizes a mobile phase containing (1S, 2R)-2-(Boc-amino)cyclopentanecarboxylate to effectively separate the enantiomers. patsnap.com Another successful separation of racemic bendroflumethiazide has been achieved using a reversed-phase method on an (S)-NEC-β-cyclodextrin column with a mobile phase of acetonitrile and 1 vol % triethylammonium (B8662869) acetate (B1210297) in water (30:70 v/v). Polysaccharide-based chiral stationary phases, such as those derived from cellulose, have also demonstrated good chiral recognition ability for thiazide diuretics. researchgate.net Supercritical fluid chromatography (SFC) with chiral stationary phases is another powerful technique for enantioselective separations. researchgate.net

Table 2: HPLC Method for Chiral Separation of Bendroflumethiazide Enantiomers

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 column (4.6 mm x 250 mm, 5 micron) patsnap.com |

| Mobile Phase A | Water-acetonitrile-tetrahydrofuran (70:25:5) containing 20 mM (1S, 2r)-2-(Boc-amino)cyclopentanecarboxylate patsnap.com |

| Mobile Phase B | Acetonitrile patsnap.com |

| Gradient Elution | 0-5min, 0%B; 5-25min, 0-80%B; 25-30min, 80-0%B patsnap.com |

| Flow Rate | 1.2 mL/min patsnap.com |

| Column Temperature | 35°C patsnap.com |

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide complementary information to chromatographic techniques, offering insights into the structural and quantitative aspects of this compound.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a straightforward and widely accessible technique for the quantitative analysis of Bendroflumethiazide. The compound exhibits characteristic absorption maxima in the UV region, typically around 271 nm and 324 nm. caymanchem.com This method can be used for the determination of Bendroflumethiazide in bulk drug and pharmaceutical formulations. nih.gov

The development of a UV spectrophotometric method involves selecting an appropriate solvent and determining the wavelength of maximum absorbance (λmax). jchr.org The method is then validated for parameters such as linearity, accuracy, and precision according to ICH guidelines. nih.govjchr.org For instance, a simple and accurate absorbance ratio method has been developed for the simultaneous estimation of Eprosartan Mesylate and Hydrochlorothiazide (B1673439), a related thiazide diuretic, demonstrating the utility of UV/Vis spectrophotometry for analyzing combination drug products. nih.gov

Fluorescence Spectroscopy and Derivatization Strategies

This compound possesses intrinsic fluorescence properties that can be harnessed for its analytical determination. The molecule exhibits native fluorescence with excitation and emission maxima at approximately 270 nm and 400 nm, respectively, when in its molecular form, which is predominant in solutions with a pH range of 5.5 to 7.0. semanticscholar.org This inherent luminescence provides a basis for direct spectrofluorimetric analysis, offering a sensitive and straightforward approach for quantification in various samples. semanticscholar.org The interaction between bendroflumethiazide and human serum albumin (HSA) has been investigated using fluorescence spectroscopy, revealing a strong quenching effect on HSA's intrinsic fluorescence, which indicates a static quenching mechanism and hydrophobic interaction. nih.gov

In addition to its native fluorescence, derivatization strategies can be employed to enhance detection sensitivity and selectivity, particularly in complex matrices or when coupled with separation techniques like High-Performance Liquid Chromatography (HPLC). Although this compound itself can be used as an internal standard in fluorescent assays for other compounds, the principles of derivatization applied in such methods are relevant. researchgate.netresearchgate.net For instance, pre-column derivatization with a fluorescent labeling agent can be utilized. researchgate.netresearchgate.netsemanticscholar.org A common strategy involves targeting the sulfonamide group of the thiazide structure. While not directly applied to this compound for its own analysis in the available research, its use as an internal standard in an assay for Topiramate involved derivatization of the primary analyte with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.netresearchgate.net This demonstrates a viable strategy where a fluorogenic reagent reacts with a specific functional group to yield a highly fluorescent product, thereby significantly lowering the limit of detection. researchgate.netresearchgate.netsemanticscholar.org Such a derivatization approach would be particularly advantageous for trace-level analysis in biological fluids.

| Analytical Parameter | Value | Reference |

| Excitation Maximum (Native) | 270 nm | semanticscholar.org |

| Emission Maximum (Native) | 400 nm | semanticscholar.org |

| HSA Interaction Quenching | Strong | nih.gov |

| HSA Binding Mechanism | Static | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the identification and profiling of drug metabolites due to its high sensitivity, specificity, and structural elucidation capabilities. nih.govijpras.commdpi.com For this compound, LC-MS/MS has been effectively used to investigate its metabolic fate in humans.

A study involving the analysis of urine samples from healthy volunteers identified three metabolites of bendroflumethiazide. dshs-koeln.de The analytical method utilized liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) operating in multiple reaction monitoring (MRM) mode. dshs-koeln.de This targeted approach allows for the sensitive detection of the parent drug and its metabolites even at low concentrations. The parent drug was detected with an MRM transition of m/z 420 > 289. dshs-koeln.de The study successfully identified the metabolites by comparing their molecular mass changes and product ion spectra with that of the parent bendroflumethiazide. dshs-koeln.de

The identified metabolites indicate that the primary metabolic pathways for bendroflumethiazide include hydrolysis and reduction. dshs-koeln.de The parent drug and its three metabolites were detectable in urine for up to 50 hours post-administration, with the majority of the dose being excreted as the unchanged drug. dshs-koeln.de

Table 1: Bendroflumethiazide and its Metabolites Identified by LC-MS/MS

| Compound | Biotransformation | Reference |

|---|---|---|

| This compound | Parent Drug | dshs-koeln.de |

| Aminotrifluoromethylbenzenedisulfonamide | Hydrolysis Product | dshs-koeln.de |

| Hydroflumethiazide (B1673452) | N-debenzylation | dshs-koeln.de |

Table 2: LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI) | dshs-koeln.de |

| Mass Spectrometer | Triple Quadrupole (Quattro micro) | dshs-koeln.de |

| MRM Transition (Parent) | 420 > 289 | dshs-koeln.de |

Stability Studies and Degradation Kinetics Relevant to Research Samples

Stability studies are critical in analytical and pharmaceutical research to ensure the integrity of the analyte in samples from collection to analysis. journaljpri.com For this compound, stability has been assessed under various stress conditions, including exposure to light and acidic environments, as well as in the context of bioanalytical sample handling. journaljpri.comchromatographyonline.com

Photostability Investigations

Thiazide diuretics as a class are known to be photochemically unstable, and this compound is no exception. chromatographyonline.comdshs-koeln.de Research has shown that aqueous solutions of bendroflumethiazide undergo degradation upon exposure to both daylight and artificial light. chromatographyonline.com

A study using micellar liquid chromatography investigated the photodegradation of bendroflumethiazide in standard solutions at pH 3. chromatographyonline.com When protected from light, a standard solution of the compound shows a single peak corresponding to the intact drug. chromatographyonline.com However, upon exposure to light, two additional peaks appear, indicating the formation of photodegradation products. chromatographyonline.com One of these degradation products has been identified as hydroflumethiazide (HFMT), which can form from the hydrolysis product of bendroflumethiazide. researchgate.netresearchgate.net The degradation process is influenced by the pH of the solution. chromatographyonline.com These findings underscore the necessity of protecting samples containing this compound from light to prevent artefactual degradation and ensure accurate quantification. chromatographyonline.comuib.no

Bioanalytical Stability Considerations

Ensuring the stability of an analyte in biological matrices (e.g., plasma, urine) throughout the entire bioanalytical process—from sample collection and storage to final analysis—is paramount for obtaining reliable data. journaljpri.comamazonaws.com For this compound, comprehensive bioanalytical stability studies have been conducted according to established guidelines. journaljpri.comamazonaws.com These studies typically evaluate stability under various conditions that mimic sample handling and storage procedures. journaljpri.comresearchgate.net

Key bioanalytical stability assessments for bendroflumethiazide include:

Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Bendroflumethiazide has demonstrated good stability under these conditions. amazonaws.com

Bench-Top Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that simulates the time samples might be left out during processing. journaljpri.comresearchgate.net

Autosampler Stability: This determines if the analyte is stable in the processed sample while waiting for injection in the autosampler. journaljpri.comamazonaws.com

Long-Term Stability: This involves storing samples at low temperatures (e.g., -20°C or -70°C) for an extended duration to define allowable storage times. journaljpri.com

Studies have shown that this compound possesses good stability under these tested bioanalytical conditions, indicating that with proper sample handling and storage (e.g., freezing, protection from light), reliable measurements can be achieved in pharmacokinetic or other research studies. journaljpri.comuib.noamazonaws.com However, degradation can be faster in aqueous solutions than in urine, suggesting that the urine matrix may have a protective effect. dshs-koeln.de

Computational Chemistry and Molecular Modeling of S Bendroflumethiazide

Ligand-Receptor Docking Studies with NCC and KCa Channels

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the structural basis of inhibition and for structure-based drug design.

Interaction with the Na-Cl Cotransporter (NCC)

The primary target of thiazide diuretics, including (S)-Bendroflumethiazide, is the sodium-chloride cotransporter (NCC), a protein critical for salt reabsorption in the kidney's distal convoluted tubule. nih.govfrontiersin.org Cryo-electron microscopy (cryo-EM) structures of human NCC in complex with other thiazide diuretics like polythiazide (B1678995) and hydrochlorothiazide (B1673439) have provided a detailed blueprint for their binding mechanism. nih.govrepec.orgresearchgate.net

Docking studies, informed by these structures, reveal that thiazides fit into an orthosteric site located within the transmembrane domain (TMD) of NCC, effectively blocking the ion translocation pathway. repec.orgmdpi.com The binding pocket is a vestibule formed by several transmembrane helices, primarily TM1, TM3, TM6, TM8, and TM10. nih.gov this compound is predicted to occupy this pocket, establishing specific non-covalent interactions with key amino acid residues that stabilize the complex. These interactions typically include:

Hydrogen Bonding: The sulfonamide group, an essential feature of the thiazide pharmacophore, acts as a hydrogen bond donor and acceptor. nih.govquizlet.com It is expected to form hydrogen bonds with residues such as asparagine and histidine within the binding pocket. nih.gov

π-π Stacking: The aromatic benzothiadiazine ring system likely engages in π-π stacking interactions with aromatic residues like phenylalanine. nih.gov

Hydrophobic Interactions: The benzyl (B1604629) group at position 3 and the trifluoromethyl group at position 6 of this compound are expected to form hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding site.

Notably, the binding of thiazides appears to be competitive with chloride ions, suggesting an overlap between the drug's binding site and the Cl⁻ binding site on the transporter. nih.gov

| Interaction Type | Key Interacting Residues in NCC (based on related thiazides) | Putative Interacting Group on this compound |

| Hydrogen Bonding | N149, H234 | Sulfonamide group (-SO₂NH₂) |

| π-π Stacking | F536 | Benzothiadiazine ring |

| Hydrophobic | C472, and others in the pocket | Benzyl and Trifluoromethyl groups |

Interaction with KCa Channels

Some thiazide diuretics, such as hydrochlorothiazide, have been shown to exert vasodilator effects by activating large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle. researchgate.netahajournals.orgnih.gov This action is thought to contribute to their antihypertensive effect, independent of their diuretic action. researchgate.net However, research indicates that this is not a universal mechanism for all thiazides.

Specifically for bendroflumethiazide (B1667986), studies have shown that its vascular action is largely unaffected by charybdotoxin, a selective blocker of KCa channels. researchgate.netahajournals.org This suggests that this compound does not significantly activate KCa channels. The vasodilation observed with other thiazides like hydrochlorothiazide may be an indirect effect linked to their ability to inhibit carbonic anhydrase, an activity that bendroflumethiazide largely lacks. ahajournals.org Therefore, docking studies of this compound with KCa channels are less relevant and are not expected to show the favorable binding energy or interaction patterns seen with direct channel activators.

Molecular Dynamics Simulations for Binding Interactions

Molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor complexes, complementing the static picture from docking studies. By simulating the movements of atoms over time, MD can assess the stability of binding poses, characterize conformational changes in the protein, and quantify the energetics of the interaction.

MD simulations have been performed on the parent benzothiadiazine scaffold to understand its behavior within a cell membrane, a critical step for the drug to reach its transmembrane target. aip.orgupc.edu These simulations, conducted with the molecule embedded in model zwitterionic bilayer membranes, revealed that benzothiadiazine has a strong affinity for the membrane-water interface. aip.org It can form hydrogen bonds with the phosphate (B84403) groups of phospholipids (B1166683) and cholesterol, orienting itself at the interface before potentially partitioning into the hydrophobic core to reach the NCC binding site. aip.orgupc.edu

While specific MD simulations of the this compound-NCC complex are not widely published, such studies would be invaluable. They could:

Confirm Binding Stability: Verify if the binding pose predicted by docking is stable over time, or if the ligand reorients to find a more favorable conformation.

Analyze Water's Role: Investigate the role of water molecules in mediating hydrogen bond networks between the drug and the receptor.

Elucidate Allosteric Effects: Reveal how the binding of this compound in the transmembrane domain might induce conformational changes in other parts of the NCC protein, potentially influencing its regulation. repec.org

Recent MD simulations have been used to validate the binding stability of bendroflumethiazide to other potential protein targets identified through screening, such as the BMX kinase, demonstrating the utility of this technique in assessing novel drug-target interactions. frontiersin.org

| Simulation System | Key Findings | Implication for this compound |

| Benzothiadiazine in a lipid bilayer | Strong affinity for the cell membrane interface. aip.org | Explains how the molecule approaches its transmembrane binding site on NCC. |

| Forms hydrogen bonds with phospholipids and cholesterol. aip.orgupc.edu | The initial interaction with the cell surface is stabilized by specific molecular interactions. | |

| Can be solvated by water for short periods but prefers the interface. aip.org | Suggests a dynamic process of partitioning between the aqueous phase and the membrane. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of New Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues and reducing the need for extensive experimental screening. nih.govnih.gov

For thiazide diuretics, QSAR studies aim to understand how modifications to the core benzothiadiazine-1,1-dioxide structure impact inhibitory potency against NCC. The general structure-activity relationships for thiazides are well-established and form the basis for QSAR models:

Position 2: An unsubstituted N-2 is important for activity.

Position 3: Substitution with a lipophilic group, such as the benzyl group in bendroflumethiazide, generally increases potency. Saturation of the double bond at the 3,4-position also enhances activity.

Position 6: Substitution with an electron-withdrawing group, like chlorine or the trifluoromethyl group of bendroflumethiazide, is crucial for diuretic activity.

Position 7: The sulfonamide group (-SO₂NH₂) is essential for activity.

QSAR models use molecular descriptors to quantify these structural features. Descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), lipophilicity (LogP), and topological indices (e.g., electrotopological state indices). researchgate.netscilit.com A study on 10 thiazide diuretics successfully established a robust QSAR model using electrotopological state indices, achieving a high correlation coefficient (R² = 0.975), indicating excellent predictive power. researchgate.net

By applying such models, medicinal chemists can computationally evaluate a virtual library of this compound analogues, prioritizing the synthesis of candidates predicted to have the highest activity. This approach accelerates the design of new compounds with potentially improved therapeutic profiles.

| Structural Position | Required/Favorable Group | Contribution to Activity | Example Descriptor in QSAR |

| Position 3 | Lipophilic group (e.g., Benzyl) | Increased potency | LogP, Molar Refractivity |

| Position 6 | Electron-withdrawing group (e.g., -CF₃) | Essential for diuretic effect | Electronic descriptors (e.g., Hammett constants) |

| Position 7 | Sulfonamide (-SO₂NH₂) | Essential for diuretic effect | Hydrogen bond donor/acceptor counts |

| 3,4-position | Saturated double bond | Increased potency | Topological/Geometric descriptors |

Pharmacophore Modeling for Target Identification

A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to interact with a specific biological target. Pharmacophore models serve as 3D search queries for virtual screening of large chemical databases to identify novel scaffolds that could bind to the same target.

The pharmacophore for thiazide diuretics is well-defined and based on their common structural elements. quizlet.com For this compound, the key pharmacophoric features would include:

An aromatic ring (from the benzothiadiazine system).

A hydrogen bond donor (the N-H of the sulfonamide).

Two hydrogen bond acceptor features (the oxygen atoms of the sulfonamide).

A hydrophobic/aromatic feature (the benzyl group at position 3).

A negative ionizable feature (the acidic proton at N-2).

This 3D arrangement of features constitutes a powerful tool for target identification and drug repurposing. By screening databases of existing drugs or novel compounds against the this compound pharmacophore, researchers can identify molecules that, despite having different core structures, present a similar 3D arrangement of interaction points. nih.gov These "hits" could potentially bind to NCC and act as diuretics. Conversely, if this compound is found to have an off-target effect, its pharmacophore can be used to screen for the unknown protein responsible for that effect, thus aiding in target deconvolution.

| Pharmacophoric Feature | Corresponding Chemical Group on this compound | Role in Binding |

| Aromatic Ring | Benzene portion of the benzothiadiazine core | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | -NH₂ of the sulfonamide group | Forms hydrogen bonds with receptor |

| Hydrogen Bond Acceptor | -SO₂- of the sulfonamide group | Forms hydrogen bonds with receptor |

| Hydrophobic Feature | Benzyl group at C3 | Hydrophobic interactions, enhances potency |

| Negative Ionizable Feature | Acidic proton at N2 | Potential for ionic interaction or H-bonding |

Future Directions and Emerging Research Avenues for S Bendroflumethiazide

Development of Novel Stereoselective Analogues

The existence of a chiral center in bendroflumethiazide (B1667986) presents an opportunity for the development of novel stereoselective analogues. The demand for enantiopure drugs has spurred the advancement of stereoselective separation and synthesis technologies. researchgate.net High-performance liquid chromatography (HPLC) has proven to be a powerful technique for the analysis and preparation of drug enantiomers. researchgate.net

Future research will likely focus on the synthesis of analogues with modified stereochemistry to explore whether this can enhance therapeutic efficacy or reduce off-target effects. The synthesis of new benzothiadiazine dioxides and the use of methodologies like the stereoselective Pictet-Spengler reaction represent potential pathways for creating these novel compounds. researchgate.net The development of chiral stationary phases (CSPs) for HPLC, such as those based on polysaccharides, is crucial for the effective separation and analysis of these new chiral molecules. researchgate.netsid.ir The application of such techniques has already been demonstrated for the resolution of various racemic benzothiadiazine diuretics. researchgate.net By creating and testing novel stereoselective analogues of (S)-Bendroflumethiazide, researchers aim to develop compounds with improved pharmacological profiles, potentially leading to more effective and safer therapeutic options.

Exploration of Unconventional Molecular Targets

While the primary mechanism of action for bendroflumethiazide is the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC) in the distal convoluted tubule of the kidney, evidence suggests the existence of unconventional molecular targets. drugbank.comnih.govpatsnap.compharmacompass.comnih.gov The antihypertensive effects of thiazides may not be solely due to their diuretic activity, with vasodilation playing a significant role. drugbank.comnih.gov

Emerging research points to several non-canonical targets and mechanisms:

Ion Channels: Thiazides may cause vasodilation by activating large-conductance calcium-activated potassium channels in vascular smooth muscles. drugbank.comnih.govpharmacompass.com There is also interest in novel diuretic targets such as the Kir4.1/5.1 potassium channels and ClC-Ka/b chloride channels, which could be exploited by future analogues. nih.gov

Carbonic Anhydrases: Bendroflumethiazide and other thiazides have been shown to inhibit various carbonic anhydrase isozymes in vascular tissue, which may contribute to their effects. nih.govpharmacompass.comhmdb.ca At supra-therapeutic doses, this inhibition becomes more pronounced. frontiersin.org Specifically, thiazides may inhibit mitochondrial carbonic anhydrase 5b in pancreatic β-islet cells, potentially influencing insulin (B600854) secretion. researchgate.net

Prostacyclin Production: Research has indicated that bendroflumethiazide treatment increases plasma levels of 6-oxo-PGF1 alpha, a stable product of prostacyclin. nih.gov This suggests that thiazides might lower peripheral resistance by stimulating prostacyclin biosynthesis. nih.gov

Novel Therapeutic Areas: Computational, data-driven approaches have identified bendroflumethiazide as a candidate for drug repurposing. One study found it could potentially revert molecular signatures associated with Alzheimer's disease, reducing Aβ plaques and restoring gene expression in mouse models. nih.gov Another machine learning-based study identified Bone marrow tyrosine kinase on chromosome X (BMX) as a potential target for bendroflumethiazide in the context of sepsis, as validated by molecular docking simulations. frontiersin.org

These findings suggest that the pharmacological actions of this compound are more complex than previously understood and open avenues for exploring its use in conditions beyond hypertension and edema.

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The ability to detect and quantify this compound and its metabolites at very low concentrations is critical for pharmacokinetic studies, doping control, and environmental monitoring. Advanced analytical techniques are central to this endeavor.

For trace analysis, a combination of chromatography and mass spectrometry is standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method used to identify bendroflumethiazide metabolites in urine. dshs-koeln.de It is also a key tool in metabolomics studies for assessing adherence to antihypertensive therapy. gla.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS based procedures have been developed for the comprehensive screening of diuretics and their metabolites in urine samples. nih.gov

High-Resolution Mass Spectrometry (HRMS): Sophisticated approaches combine techniques like direct infusion Fourier transform ion cyclotron resonance mass spectrometry (DI-FT-ICR-MS) and liquid chromatography-Orbitrap-HRMS for unequivocal identification of fluorinated pharmaceuticals, including bendroflumethiazide, in complex biological matrices like human serum. nih.gov

Sample Preparation: Effective pre-concentration methods, such as solid-phase extraction (SPE), are often required to isolate trace amounts of drugs from complex samples like urine or wastewater prior to analysis. nih.govncsu.edu

In the field of metabolomics, which studies global metabolic profiles, these analytical tools are used to understand drug response. plos.org A study using LC-ESI-MS/MS identified three key metabolites of bendroflumethiazide in human urine: 4-aminotrifluoromethylbenzendisulfonamide (ATFB), hydroflumethiazide (B1673452) (HFMS), and 3-4 deshydroflumethiazide. dshs-koeln.de Pharmacometabolomics, the application of metabolomics to pharmacology, aims to identify metabolic biomarkers that can predict an individual's response to a drug. mdpi.com Such approaches have been used to investigate responses to various antihypertensive medications, including diuretics. plos.org

Integration of Omics Data for Systems-Level Understanding

A holistic, systems-level understanding of drug action requires the integration of multiple layers of biological data, including genomics, transcriptomics, proteomics, and metabolomics. This integrated "omics" approach is a key future direction for research into this compound.

Pharmacometabolomics is a prime example of this integration, as it connects an individual's metabolic state (metabolome) with their response to drug therapy, bridging the gap between genotype and phenotype. mdpi.complos.org By combining metabolomic data with pharmacogenomic information, a "systems pharmacology" approach can provide deeper mechanistic insights into drug effects and variability in patient responses. plos.org Large-scale projects are underway to use metabolomic profiles from large patient cohorts, analyzed with artificial intelligence and deep learning, to create clinical decision support tools for personalizing antihypertensive therapy. hdrmidlands.org.uk

Furthermore, the integration of different omics datasets is proving powerful for drug repurposing. In one study, researchers analyzed transcriptomic and proteomic data from mouse models of Alzheimer's disease to identify disease-specific molecular signatures. nih.gov They then used a computational strategy to screen for existing drugs that could revert these signatures, identifying bendroflumethiazide as a promising candidate. nih.gov Similarly, another study used transcriptomics and machine learning to pinpoint key biomarkers in sepsis, and subsequent molecular docking simulations suggested bendroflumethiazide as a potential therapeutic agent. frontiersin.org These examples highlight how integrating large-scale biological data can uncover novel functions and therapeutic potential for well-established drugs like this compound, far beyond their original indications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.